molecular formula C9H13N3OS B1363605 N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide CAS No. 71058-34-9

N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide

Cat. No. B1363605
CAS RN: 71058-34-9
M. Wt: 211.29 g/mol
InChI Key: DOGCFONJOWBXML-UHFFFAOYSA-N
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Description

“N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide” is a chemical compound with the molecular formula C9H13N3OS . It has an average mass of 211.284 Da and a monoisotopic mass of 211.077927 Da . This product is not intended for human or veterinary use and is for research use only.


Molecular Structure Analysis

The molecular structure of “N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide” consists of a methoxy group and a methyl group attached to a phenyl ring, which is linked to a hydrazinecarbothioamide group .

Scientific Research Applications

Breast Cancer Research

N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide derivatives have been evaluated for their activity against HER-2 overexpressed breast cancer cell line SKBr-3. These compounds, specifically (2Z)-2-(3-Hydroxybenzylidene)-N-(3-methoxyphenyl)hydrazinecarbothioamide, demonstrated significant potency in inhibiting cellular proliferation via DNA degradation, suggesting potential application in breast cancer treatment (Bhat et al., 2015).

Structural and Molecular Studies

Thiosemicarbazones, including derivatives of N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, have been studied for their crystal and molecular structures. These studies, involving single crystal X-ray diffraction and Density Functional Theory (DFT) calculations, provide insights into the electronic excitation transitions and molecular orbital energies, which are crucial for understanding the chemical properties and reactivity of these compounds (Anderson et al., 2016).

Antitumor Properties

Research has been conducted on the synthesis of dioxomolybdenum(VI) complexes with N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide derivatives, demonstrating their potential use in chemotherapy. These complexes showed more pronounced activity against human colorectal cancer cell lines compared to standard drugs, indicating their promise as antitumor agents (Hussein et al., 2015).

Antibacterial Activity

Compounds synthesized from N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide have been evaluated for their antibacterial properties. These studies revealed that specific compounds exhibit significant inhibitory effects on both Gram-negative and Gram-positive bacteria, suggesting their potential application in addressing bacterial infections (Kaur et al., 2011).

Anticonvulsant Applications

Research into new N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides has revealed their potential as anticonvulsants. These compounds showed promising results in seizure models, with some enhancing GABAergic neurotransmission, a key factor in anticonvulsant therapy (Tripathi & Kumar, 2013).

Anti-Tubercular and Antibacterial Potency

Novel thiazoles derivatives containing methoxy-Napthyl moiety, synthesized from N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, have shown moderate anti-tubercular activities and excellent antibacterial activity. These findings suggest their potential use in treating tuberculosis and bacterial infections (Prasad & Nayak, 2016).

Cytotoxicity and Antimicrobial Studies

Derivatives of N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide have been evaluated for their cytotoxicity against various cancer cell lines and antimicrobial activities against different strains of microorganisms. Certain compounds displayed significant cytostatic concentration values and antiviral activity, indicating their potential in cancer and antimicrobial therapies (Karki et al., 2012).

Fluorescent Sensing Applications

The molecule has been explored as a fluorescent sensor for the determination of Fe(III) in aqueous solutions. This application demonstrates the potential use of the molecule in environmental and biological sensing technologies (Marenco et al., 2012).

properties

IUPAC Name

1-amino-3-(2-methoxy-5-methylphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c1-6-3-4-8(13-2)7(5-6)11-9(14)12-10/h3-5H,10H2,1-2H3,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGCFONJOWBXML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=S)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374856
Record name N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

71058-34-9
Record name N-(2-Methoxy-5-methylphenyl)hydrazinecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methoxy-5-methylphenyl)-3-thiosemicarbazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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